molecular formula C16H12N2O3 B599414 2-(1H-Indole-3-carboxamido)benzoic acid CAS No. 171817-95-1

2-(1H-Indole-3-carboxamido)benzoic acid

Cat. No.: B599414
CAS No.: 171817-95-1
M. Wt: 280.283
InChI Key: DRWUBVFXVNQIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indole-3-carboxamido)benzoic acid is a compound that features both an indole and a benzoic acid moiety. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the indole ring system in this compound makes it an interesting subject for research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indole-3-carboxamido)benzoic acid can be achieved through several methods. One common approach involves the Fischer indolization of N-(α-ketoacyl)anthranilic acids with phenylhydrazinium chloride in boiling acetic acid. This reaction yields 2-(indol-2-carboxamido)benzoic acids in good to excellent yields . The reaction conditions can be optimized by adjusting the temperature and reaction time to suppress the formation of by-products such as 2-indolyl-3,1-benzoxazin-4-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of efficient catalysts, optimization of reaction conditions to maximize yield and purity, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indole-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole or benzoic acid moieties.

    Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used for substitution reactions on the indole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution reactions can yield various halogenated or nitro-substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

    Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Uniqueness

2-(1H-Indole-3-carboxamido)benzoic acid is unique due to the presence of both the indole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler indole derivatives.

Properties

IUPAC Name

2-(1H-indole-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWUBVFXVNQIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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